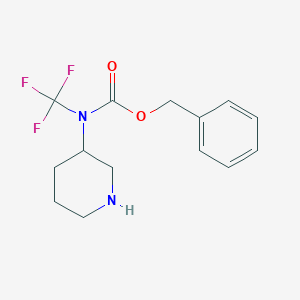
Benzyl piperidin-3-yl(trifluoromethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl piperidin-3-yl(trifluoromethyl)carbamate is a compound that features a piperidine ring, a benzyl group, and a trifluoromethyl carbamate moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities . The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, making them valuable in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl piperidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with benzyl halides and trifluoromethyl carbamates. One common method includes the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base to form benzyl piperidine. This intermediate can then be reacted with trifluoromethyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl piperidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: The benzyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The trifluoromethyl carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl carbamate group under basic conditions.
Major Products Formed
Oxidation: Piperidinones
Reduction: Benzyl piperidine derivatives
Substitution: Substituted carbamates
Scientific Research Applications
Benzyl piperidin-3-yl(trifluoromethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cholinesterase inhibition.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as cholinesterase enzymes. The benzyl piperidine group binds to the catalytic site of the enzyme, while the trifluoromethyl carbamate group enhances binding affinity and metabolic stability . This interaction inhibits the enzyme’s activity, leading to increased levels of neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A cholinesterase inhibitor with a benzyl piperidine group.
Rivastigmine: Contains a carbamate group and is used for treating Alzheimer’s disease.
Galantamine: Another cholinesterase inhibitor with a different structural framework.
Uniqueness
Benzyl piperidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which enhances its metabolic stability and lipophilicity compared to other cholinesterase inhibitors . This makes it a promising candidate for further drug development and research.
Properties
Molecular Formula |
C14H17F3N2O2 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
benzyl N-piperidin-3-yl-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)19(12-7-4-8-18-9-12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2 |
InChI Key |
CZNTVPJCZOGRCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















